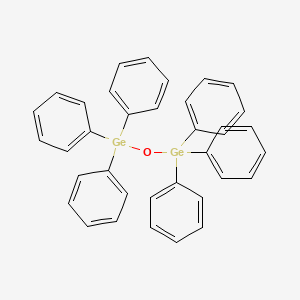

Hexaphenyldigermoxane

Description

Historical and Contemporary Context of Organogermanium Chemistry

The history of organogermanium chemistry began in 1887 with the synthesis of the first organogermanium compound, tetraethylgermane, by Clemens Winkler. wikipedia.org This discovery occurred shortly after Winkler had isolated the element germanium itself in 1886. wikipedia.org Despite this early start, the development of organogermanium chemistry progressed more slowly than that of organosilicon or organotin chemistry. This lag was primarily due to the relative scarcity and higher cost of germanium, which limited its widespread academic and industrial investigation. wikipedia.org

In the contemporary era, organogermanium chemistry has overcome many of its early hurdles and is now a rapidly growing field of research. wiley.com Germanium and its compounds have become critical in various modern technologies. wiley-vch.dewiley.comgoogle.com Applications are found in fiber-optic systems, infrared optics, polymerization catalysis, and electronics. wiley-vch.dewikipedia.orggoogle.com Organogermanium compounds specifically are explored for their uses in microelectronics and have potential in the health industry. wiley.comgoogle.com Modern research interests are diverse, focusing on areas such as the synthesis of low-coordinate germanium species, compounds with multiple bonds to germanium (e.g., germenes >Ge=C< and digermenes >Ge=Ge<), and the application of organogermanium compounds in photo-induced radical reactions. mdpi.comrsc.orgnih.gov

Research Significance of Hexaphenyldigermoxane within Organometallic Chemistry

This compound, [(C₆H₅)₃Ge]₂O, holds a significant place in the study of organometallic compounds. Its synthesis was reported as early as 1925 by Morgan and Drew, who obtained it in quantitative yield from the reaction of triphenylbromogermane with aqueous-alcoholic silver nitrate. loc.gov The compound's stability and well-defined structure make it an important model for understanding the fundamental properties of the digermoxane (Ge-O-Ge) linkage.

The research significance of this compound is highlighted by its frequent appearance in studies of organogermanium reaction mechanisms. It often forms as a stable hydrolysis product from various germanium-containing precursors or intermediates. nih.gov For instance, it has been isolated from reactions involving the hydrolysis of hypervalent germanates and bridged germanium species. nih.gov Its formation was also observed during attempts to synthesize ferrocene (B1249389) derivatives containing triphenylgermyl groups. dtic.mil Studying the formation of this compound provides valuable insight into the reactivity and stability of other organogermanium halides and anions under various conditions. loc.govnih.gov Its chemical behavior, such as its cleavage by sodium in liquid ammonia (B1221849) to form triphenylgermylsodium (Ph₃GeNa) and sodium triphenylgermanolate (Ph₃GeONa), further demonstrates its utility as a synthon for generating other reactive organogermanium species. loc.gov

Scope and Objectives of Academic Inquiry into this compound Systems

Academic inquiry into this compound and related systems is driven by several key objectives that align with the broader goals of organometallic chemistry. The primary scope involves elucidating the synthesis, structure, and reactivity of the Ge-O-Ge bond.

Key objectives of this research include:

Understanding Synthesis and Reaction Mechanisms: A core objective is to understand the pathways through which this compound is formed. This includes studying its synthesis from the hydrolysis of organogermanium halides or the condensation of germanols. loc.gov Investigating its formation as a byproduct in other reactions helps to map out the complex reaction landscapes of organogermanium chemistry. nih.govdtic.mil

Structural and Bonding Analysis: Detailed characterization of the molecular structure of this compound is crucial. While X-ray crystallography is the definitive method for solid-state structure, spectroscopic techniques provide information in other states. mdpi.com These studies aim to precisely determine bond lengths and angles, providing data that informs theoretical models of bonding in Group 14 elements.

Exploring Reactivity and Synthetic Utility: Research focuses on the chemical transformations of the Ge-O-Ge linkage. A significant objective is to utilize this compound as a precursor to other valuable organogermanium compounds. For example, its reaction with concentrated hydrobromic acid to quantitatively regenerate triphenylbromogermane showcases its role as a stable storage form for the triphenylgermyl group. loc.gov Similarly, its cleavage reactions open pathways to nucleophilic germanium reagents. loc.gov

Developing New Materials: On a broader scale, the knowledge gained from studying fundamental molecules like this compound contributes to the rational design of advanced materials. The stability and properties of the Ge-O-Ge bond are relevant to the development of germanium-based polymers and inorganic-organic hybrid materials. researchgate.net

Data Table

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₃₆H₃₀Ge₂O | researchgate.net |

| Molecular Weight | 623.82 g/mol | researchgate.net |

| Appearance | Powder | lookchem.com |

| Melting Point | 178-184 °C | lookchem.comchemdad.com |

| Solubility | Soluble in THF | researchgate.net |

| CAS Number | 2181-40-0 | researchgate.netlookchem.com |

Properties

IUPAC Name |

triphenyl(triphenylgermyloxy)germane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H30Ge2O/c1-7-19-31(20-8-1)37(32-21-9-2-10-22-32,33-23-11-3-12-24-33)39-38(34-25-13-4-14-26-34,35-27-15-5-16-28-35)36-29-17-6-18-30-36/h1-30H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSZJVCVUPYDGNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)(C3=CC=CC=C3)O[Ge](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30Ge2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10586628 | |

| Record name | Hexaphenyldigermoxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

623.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2181-40-0 | |

| Record name | Oxybis[triphenylgermane] | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86332 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexaphenyldigermoxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexaphenyldigermoxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Hexaphenyldigermoxane

Classical Preparative Approaches

The foundational methods for synthesizing hexaphenyldigermoxane have traditionally relied on the manipulation of organogermanium halides and subsequent hydrolysis or condensation reactions. These methods, while established, form the bedrock for understanding the formation of the digermoxane linkage.

Synthesis via Organogermanium Halides

A primary and well-established route to this compound involves the use of triphenylgermanium halides as precursors. The synthesis typically proceeds through a hydrolysis reaction. For instance, triphenylgermanium bromide can be treated with a carbonate salt, such as silver carbonate, in a suitable solvent system. This reaction facilitates the displacement of the halide to form an intermediate that subsequently condenses to yield the target digermoxane.

Another common precursor is triphenylgermanium chloride. sigmaaldrich.com Its hydrolysis, often carried out in the presence of a base, leads to the formation of triphenylgermanol (B11951444) (Ph₃GeOH). This germanol intermediate is prone to condensation, particularly under heating or in the presence of a dehydrating agent, to furnish this compound.

A variation of this approach involves the reaction of an alkali metal salt of triphenylgermanol, such as triphenylgermanyloxysodium (Ph₃GeONa), with a triphenylgermanium halide. This salt-elimination reaction provides a direct pathway to the formation of the Ge-O-Ge bond.

| Precursor | Reagent | Product |

| Triphenylgermanium bromide | Silver carbonate | This compound |

| Triphenylgermanium chloride | Water/Base | This compound |

| Triphenylgermanyloxysodium | Triphenylgermanium bromide | This compound |

Hydrolysis-Mediated Syntheses of Digermoxanes

The hydrolysis of organogermanium halides is a cornerstone of digermoxane synthesis. The mechanism of this transformation is believed to proceed through a nucleophilic substitution at the germanium center. youtube.comresearchgate.net Water or hydroxide (B78521) ions act as the nucleophile, attacking the electrophilic germanium atom and displacing the halide ion. This results in the formation of a germanol intermediate.

2 Ph₃GeX + 2 H₂O → 2 Ph₃GeOH + 2 HX 2 Ph₃GeOH → (Ph₃Ge)₂O + H₂O

Modern Synthetic Pathways for this compound

While classical methods are reliable, contemporary research has explored more sophisticated and potentially more efficient routes to this compound, including transition metal-catalyzed reactions and oxidative methods.

Transition Metal-Catalyzed Synthetic Routes

The application of transition metal catalysis to the formation of Ge-O bonds is an emerging area of interest. aip.org While specific examples for the direct synthesis of this compound are not yet widespread, the principles of transition metal-catalyzed cross-coupling reactions offer a promising avenue. wikipedia.orgnih.govresearchgate.netacs.org For instance, a palladium- or copper-catalyzed coupling of a triphenylgermanium species with a suitable oxygen source could potentially be developed. rsc.org

The catalytic cycle for such a reaction would likely involve the oxidative addition of the organogermanium precursor to the metal center, followed by transmetalation with an oxygen-containing reagent, and finally, reductive elimination to yield the digermoxane and regenerate the catalyst.

Oxidative Methods for Digermoxane Formation

Oxidative methods provide an alternative strategy for the synthesis of digermoxanes. These reactions typically involve the oxidation of a Ge-H or Ge-Ge bond. For example, the controlled oxidation of triphenylgermane (B1594327) (Ph₃GeH) in the presence of a suitable oxidizing agent could lead to the formation of the Ge-O-Ge linkage.

Potential oxidizing agents for this transformation could include peroxides or other oxygen-transfer reagents. The reaction would likely proceed through a radical or a concerted mechanism, depending on the specific oxidant and reaction conditions. This approach offers the advantage of utilizing a readily available starting material and avoiding the use of halide precursors.

Mechanistic Investigations of this compound Synthetic Pathways

Understanding the mechanisms of these synthetic routes is crucial for optimizing reaction conditions and extending their scope.

The mechanism of the classical hydrolysis of triphenylgermanium halides has been inferred from kinetic studies and analogy to related silicon chemistry. hw.ac.uk The initial step is generally considered to be a nucleophilic attack on the germanium center, followed by the elimination of the halide. The subsequent condensation of the germanol intermediate is an equilibrium-driven process that can be influenced by factors such as pH and temperature.

For the modern, yet to be fully developed, transition metal-catalyzed routes, mechanistic studies would likely involve the identification of key catalytic intermediates, such as organogermanium-metal complexes. researchgate.net Spectroscopic techniques, such as NMR, could be employed to probe the reaction mixture and elucidate the structure and reactivity of these intermediates.

Computational studies, such as Density Functional Theory (DFT) calculations, could also provide valuable insights into the energetics of the reaction pathway and the transition states involved in the formation of the Ge-O-Ge bond.

Reactivity and Reaction Pathways of Hexaphenyldigermoxane

Cleavage Chemistry of the Germoxane Linkage

The Ge-O-Ge bond in hexaphenyldigermoxane is susceptible to cleavage by various reagents, a process that underpins much of its synthetic utility. wikipedia.org This reactivity allows for the generation of functionalized triphenylgermyl derivatives.

Acid-Mediated Cleavage Reactions

The germoxane bond in this compound can be cleaved by strong acids. For instance, reaction with concentrated hydrobromic acid quantitatively yields triphenylgermyl bromide. loc.gov This reaction proceeds via protonation of the oxygen atom, making the germoxane linkage more susceptible to nucleophilic attack by the bromide ion. masterorganicchemistry.com This method provides a straightforward route to triphenylgermyl halides.

A similar cleavage occurs with aqueous hydrofluoric acid. When this compound is treated with aqueous HF in methanol (B129727) at 0 °C, it leads to the formation of triphenylgermyl fluoride (B91410). scribd.com

Reductive Transformations of this compound

Reductive cleavage of this compound offers a pathway to triphenylgermyl anions. A notable example is its reaction with sodium in liquid ammonia (B1221849), which results in the formation of triphenylgermylsodium and sodium triphenylgermanolate. loc.gov This transformation highlights the ability of the germoxane bond to be broken under reducing conditions, yielding synthetically useful organogermanium nucleophiles.

Cleavage via Organometallic Reagents

Organometallic reagents can also effect the cleavage of the germoxane linkage. While specific examples for this compound are not extensively detailed in the provided context, the general reactivity pattern of organometallic reagents with similar compounds suggests that reagents like organolithium or Grignard reagents could potentially cleave the Ge-O-Ge bond. chadsprep.commsu.eduyoutube.comsigmaaldrich.com This would likely result in the formation of a tetraorganogermane and a metal germanolate salt.

Cross-Coupling Methodologies Involving this compound

This compound serves as a precursor to reactive intermediates for palladium-catalyzed cross-coupling reactions, expanding the toolkit for carbon-carbon bond formation. nih.govsigmaaldrich.comnih.govresearchgate.netresearchgate.netrsc.org

Fluoride-Promoted Cross-Coupling Reactivity

Fluoride ions play a crucial role in activating this compound for cross-coupling reactions. scribd.comsigmaaldrich.com In the presence of a fluoride source like tetrabutylammonium (B224687) fluoride (TBAF), this compound can be converted in situ to a more reactive fluorophenylgermane or a hypervalent germanate species. scribd.comnih.gov These intermediates are then capable of participating in palladium-catalyzed cross-coupling reactions with aryl halides. scribd.comnih.gov The presence of water can influence the efficiency of these couplings. scribd.com

For instance, the coupling of this compound with 1-iodonaphthalene (B165133) in the presence of TBAF and a palladium catalyst yields 1-phenylnaphthalene. scribd.com The efficiency of this process is dependent on the reaction conditions, including the amount of water present. scribd.com

Palladium-Catalyzed Coupling Reactions

The palladium-catalyzed cross-coupling of organogermanium compounds, including derivatives of this compound, has been a subject of study to develop alternatives to more established methods using organotin or organoboron reagents. nih.govorgsyn.org The general mechanism involves the in-situ generation of a reactive organogermanium species from this compound, which then undergoes transmetalation with a palladium(II) intermediate in the catalytic cycle. researchgate.net

The table below summarizes the palladium-catalyzed cross-coupling of this compound with various aryl halides, demonstrating its utility in forming biaryl compounds. The yields are influenced by the choice of palladium catalyst and reaction conditions. scribd.com

| Aryl Halide | Palladium Catalyst | Yield (%) | Reference |

|---|---|---|---|

| 1-Iodonaphthalene | Pd(dba)2/P(o-tol)3 | 87 | scribd.com |

| 1-Iodonaphthalene | Pd(OAc)2 | 21 | scribd.com |

| 4-Iodotoluene | Pd(dba)2/P(o-tol)3 | 75 | scribd.com |

| 4-Bromoacetophenone | Pd(dba)2/P(o-tol)3 | 68 | scribd.com |

Transmetalation Dynamics in Catalytic Processes

Transmetalation, the transfer of ligands from one metal to another, is a fundamental step in many catalytic cycles, particularly in cross-coupling reactions. core.ac.uk While this compound is not typically a direct reagent in the main catalytic loop, it often emerges as a highly stable byproduct, indicating the nature of the reactive intermediates involved.

Research on the palladium-catalyzed cross-coupling of chlorophenylgermanes with aryl halides has shown that this compound is formed and isolated from the reaction mixture. nih.gov Its formation suggests that more reactive, tetracoordinated organogermanium species and potential intermediates, such as bridged germane (B1219785) species or hypervalent germanates, hydrolyze to form the more stable this compound. nih.gov This formation as a stable sink for the organogermanium species highlights its inertness relative to the catalytically active intermediates.

In another instance, this compound was identified as a side product in a transmetalation reaction involving ferrocenylmercuric chloride. The reaction with phenyllithium, followed by the introduction of triphenylgermyl chloride, yielded not only the expected ferrocene (B1249389) derivatives but also a significant percentage of this compound. nasa.gov

| Reactants | Catalyst/Conditions | Primary Product(s) | This compound Yield | Reference |

|---|---|---|---|---|

| Chlorophenylgermanes + Aryl Halides | Pd-catalyzed, "moist" toluene, TBAF | Cross-coupling products (biaryls) | Isolated as a stable byproduct | nih.gov |

| Ferrocenylmercuric chloride + Phenyllithium, then Triphenylgermyl chloride | Ether solution | Ferrocenecarboxylic acid, Benzoic acid, Triphenylgermylferrocene | 12-13% | nasa.gov |

Thermal and Chemical Stability of this compound

This compound is recognized as a chemically stable organogermanium compound. nih.gov Its stability is particularly evident in its formation as a final product in reactions involving less stable germanium intermediates. nih.gov However, specific quantitative data on its thermal decomposition temperature is not extensively detailed in the surveyed literature.

Decarbonylation is a chemical reaction that involves the loss of a carbon monoxide (CO) molecule. wikipedia.org This pathway can be a method for the synthesis of certain organometallic compounds. Research has indicated that this compound can be formed as the final product when certain precursor compounds are heated, leading to decarbonylation. core.ac.uk This formation pathway underscores the thermal stability of the this compound structure once formed.

Silver salts are frequently employed in organometallic chemistry and catalysis, often acting as additives to generate more active catalytic species or to facilitate halide abstraction. rsc.orgnih.gov Despite the common use of silver salts in related fields of chemistry, the specific reactivity of this compound with various silver salts has not been detailed in the reviewed scientific literature.

Advanced Spectroscopic Characterization and Structural Elucidation of Hexaphenyldigermoxane

Vibrational Spectroscopy (Infrared and Raman) for Molecular Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. archive.org These methods are particularly effective for identifying characteristic functional groups and structural motifs, such as the central Ge-O-Ge linkage in Hexaphenyldigermoxane.

The Ge-O-Ge bridge is the defining feature of the digermoxane core. Like the analogous Si-O-Si bond in siloxanes, it gives rise to two characteristic stretching vibrations: a symmetric stretch (νs) and an asymmetric stretch (νas). These modes appear in distinct regions of the vibrational spectrum and can be used as a diagnostic fingerprint for the germoxane moiety.

Studies on germasilsesquioxanes and related compounds have identified the spectral regions for these vibrations. mdpi.com The asymmetric stretch is typically observed at a higher frequency than the symmetric stretch. The IR spectrum is often dominated by the intense asymmetric stretching band, while the symmetric stretch may be weaker in the IR but strong in the Raman spectrum. ugd.edu.mk

Table 2: Characteristic Vibrational Frequencies for the Ge-O-Ge Linkage

| Vibrational Mode | Description | Typical Wavenumber (cm⁻¹) | Primary Activity |

|---|---|---|---|

| νₐₛ(Ge-O-Ge) | Asymmetric Stretch | ~870 | IR |

Data sourced from studies on germasiloxanes. mdpi.com

The precise frequencies of these bands can be influenced by the geometry of the Ge-O-Ge bond angle and the nature of the substituents on the germanium atoms. The presence of these characteristic bands provides definitive evidence for the digermoxane structure.

Conformational Analysis via Vibrational Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the conformational analysis of molecules like this compound. nih.gov These methods probe the vibrational energy levels of a molecule, which are intrinsically linked to its three-dimensional structure. The resulting spectra provide a unique "vibrational fingerprint," where specific bands correspond to distinct vibrational modes of the molecule's constituent atoms and functional groups. mdpi.commt.com

For this compound, ((C₆H₅)₃Ge)₂O, the vibrational spectrum is expected to be complex, with contributions from the phenyl rings, the Ge-C bonds, and the central Ge-O-Ge bridge. The conformational flexibility of the molecule, particularly the rotation around the Ge-O and Ge-C bonds, can give rise to different stable conformers, each with a characteristic vibrational signature. mdpi.comnih.gov

Analysis of the vibrational fingerprint can reveal key structural information:

Phenyl Group Orientations: The vibrational modes of the phenyl rings, such as the C-H stretching and bending frequencies, can be influenced by their orientation relative to the germanium atoms and to each other. scielo.org.mx Inter-ring interactions and steric hindrance will affect these vibrations, providing clues about the rotational conformation of the triphenylgermyl groups.

Computational methods, such as Density Functional Theory (DFT), are often employed in conjunction with experimental spectroscopy to aid in the assignment of vibrational bands and to model the spectra of different possible conformers. scielo.org.mxresearchgate.net By comparing the calculated spectra of various theoretical structures with the experimental data, the most probable conformation(s) of this compound can be identified.

Advanced Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elucidating the structure of organometallic compounds like this compound. nih.govacs.org Advanced MS techniques provide high accuracy and detailed information about the molecule's composition and fragmentation behavior.

High-resolution mass spectrometry (HRMS) is crucial for the unambiguous determination of the elemental composition of this compound. nih.gov Unlike low-resolution MS, which provides the nominal mass, HRMS can measure the mass-to-charge ratio (m/z) with very high precision, typically to within a few parts per million (ppm). nih.gov This level of accuracy allows for the differentiation between ions with the same nominal mass but different elemental formulas.

For this compound (C₃₆H₃₀Ge₂O), the expected monoisotopic mass can be calculated with high precision. HRMS analysis would confirm this exact mass, providing strong evidence for the compound's identity and purity. This is particularly important for organogermanium compounds, as germanium has a distinct isotopic pattern that can be resolved and identified by HRMS.

| Technique | Information Obtained | Relevance to this compound |

| High-Resolution Mass Spectrometry (HRMS) | Precise mass-to-charge ratio (m/z), enabling determination of elemental composition. | Confirms the molecular formula C₃₆H₃₀Ge₂O by matching the experimentally measured exact mass to the theoretical value. Resolves the characteristic isotopic pattern of germanium. |

Tandem mass spectrometry (MS/MS) is a powerful technique used to study the fragmentation pathways of ions. nih.gov In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected, subjected to fragmentation through collision-induced dissociation (CID) or other methods, and the resulting product ions are then analyzed. wikipedia.org The fragmentation pattern provides valuable insights into the molecule's structure and bonding. libretexts.orgchemguide.co.uk

For this compound, the fragmentation is likely to be initiated at the weaker bonds. Potential fragmentation pathways could include:

Cleavage of the Ge-O bond: This would lead to the formation of the triphenylgermyl cation, [(C₆H₅)₃Ge]⁺, a stable and commonly observed fragment in the mass spectra of related compounds.

Loss of Phenyl Groups: Sequential loss of phenyl radicals (C₆H₅•) from the molecular ion or from fragment ions is a common pathway for phenyl-substituted organometallic compounds.

Rearrangement Reactions: Intramolecular rearrangements followed by fragmentation can also occur, leading to the formation of various germanium-containing ions. wikipedia.org

By analyzing the masses and relative abundances of the fragment ions, a detailed picture of the molecule's connectivity can be constructed, confirming the presence of the triphenylgermyl moieties and the central oxygen atom.

| Technique | Process | Information Gained | Application to this compound |

| Tandem Mass Spectrometry (MS/MS) | A precursor ion is selected, fragmented, and the resulting product ions are analyzed. | Provides detailed structural information by revealing the fragmentation pathways of the molecule. | Elucidates the connectivity of this compound by identifying characteristic fragments such as the triphenylgermyl cation and ions resulting from the loss of phenyl groups. |

X-ray Diffraction Analysis of Related Organogermanium Compounds and Potential this compound Structures

While a specific crystal structure for this compound may not be readily available in the literature, X-ray diffraction analysis of closely related organogermanium compounds provides invaluable insights into the potential molecular geometry and intermolecular interactions of this molecule. wikipedia.orggla.ac.uk

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. mpg.de By examining the crystal structures of compounds containing triphenylgermyl ((C₆H₅)₃Ge) units, such as hexaphenyldigermane (B1599380) ((C₆H₅)₃Ge-Ge(C₆H₅)₃), we can make well-informed predictions about the geometry of this compound. wikipedia.org

Key geometric parameters that can be inferred include:

Ge-C bond lengths and angles: These are expected to be consistent with those observed in other triphenylgermyl compounds.

C-Ge-C bond angles: These will define the tetrahedral or near-tetrahedral geometry around the germanium atoms.

Torsional angles: The rotational arrangement of the phenyl groups around the Ge-C bonds will be influenced by steric hindrance and packing forces in the crystal lattice.

The study of related crystal structures allows for the construction of a reliable theoretical model of the this compound molecule, which can then be used for computational studies and to interpret other experimental data.

In the solid state, the packing of molecules is governed by a variety of intermolecular interactions. rsc.orgrsc.org For organogermanium compounds with bulky phenyl groups, such as this compound, these interactions are likely to be dominated by van der Waals forces and π-π stacking interactions between the aromatic rings of adjacent molecules. rsc.org

Analysis of the crystal packing in related compounds can reveal:

Common packing motifs: Organometallic compounds often exhibit specific packing arrangements that are influenced by the shape of the molecules and the nature of their substituents. rsc.org

Intermolecular contacts: The distances between atoms of neighboring molecules can indicate the presence of specific interactions, such as C-H•••π interactions or phenyl-phenyl interactions (e.g., face-to-face or edge-to-face stacking).

Influence on conformation: The forces involved in crystal packing can influence the conformation of the molecule in the solid state, which may differ from its preferred conformation in solution or in the gas phase.

Understanding these intermolecular interactions is crucial for predicting the solid-state properties of this compound and for the rational design of new materials based on this and related organogermanium frameworks. mdpi.com

Computational Approaches to Spectroscopic Data Interpretation

Computational chemistry offers powerful tools for the interpretation and deeper understanding of experimental spectroscopic data. In the study of complex molecules like this compound, theoretical calculations, particularly those based on Density Functional Theory (DFT), are invaluable for assigning vibrational modes and correlating nuclear magnetic resonance (NMR) signals with specific atomic environments. These computational models provide a theoretical framework that complements experimental findings, aiding in the complete structural elucidation of the molecule.

Theoretical vibrational analysis is instrumental in assigning the intricate infrared (IR) and Raman spectra of this compound. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated and compared with the experimental data. This comparison allows for a more confident assignment of the observed absorption bands to specific molecular motions, such as the characteristic Ge-O-Ge stretching and bending modes, as well as the various vibrations associated with the phenyl rings. While direct computational studies detailing the vibrational spectrum of this compound are not extensively available in the literature, the principles of such analyses are well-established for related organogermanium compounds.

Similarly, DFT calculations are employed to predict the NMR chemical shifts (¹³C and ¹H) of this compound. The Gauge-Including Atomic Orbital (GIAO) method is a common approach used for this purpose. By optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus, theoretical chemical shifts can be obtained. These calculated values, when compared to the experimental NMR spectrum, assist in the definitive assignment of resonances to the different carbon and hydrogen atoms within the phenyl groups. Discrepancies between calculated and experimental values can often be rationalized by considering solvent effects and the dynamic behavior of the molecule in solution, which may not be fully captured by the gas-phase theoretical models.

The synergy between computational and experimental spectroscopy is crucial for a comprehensive understanding of the structure and bonding in this compound. While experimental data provides the real-world measurements, computational models offer a detailed, atomistic interpretation of these results.

Table 1: Hypothetical Comparison of Experimental and Calculated Vibrational Frequencies for this compound

| Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |

| Data not available | Data not available | Ge-O-Ge asymmetric stretch |

| Data not available | Data not available | Ge-O-Ge symmetric stretch |

| Data not available | Data not available | Phenyl C-H stretch |

| Data not available | Data not available | Phenyl C-C stretch |

| Data not available | Data not available | Phenyl C-H bend |

Note: This table is a template representing the type of data that would be generated from a comparative computational and experimental study. Specific frequency values for this compound are not currently available in the public literature.

Table 2: Hypothetical Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |

| C-ipso | Data not available | Data not available |

| C-ortho | Data not available | Data not available |

| C-meta | Data not available | Data not available |

| C-para | Data not available | Data not available |

Note: This table illustrates how experimental and theoretical ¹³C NMR data would be compared. Precise chemical shift values for this compound require specific experimental and computational studies.

Coordination Chemistry and Supramolecular Systems Involving Organogermanium Compounds

Hexaphenyldigermoxane and its Derivatives as Ligand Precursors in Coordination Chemistry

Organogermanium compounds, particularly those with aryl substitutions like this compound, are valuable as precursors in coordination chemistry. The Ge-O-Ge bond in this compound can be cleaved, and related compounds like triphenylgermanium halides can be utilized to generate triphenylgermyl (Ph3Ge-) ligands. These ligands can then coordinate with various transition metals to form new complexes. mdpi.comacs.org

Synthesis of Germanium-Transition Metal Complexes

The synthesis of germanium-transition metal complexes often involves the reaction of an organogermanium halide, such as triphenylgermanium chloride, with a suitable metal-containing reactant. smolecule.com For example, the reaction of triphenylgermane (B1594327) (HGePh3) with metal carbonyl clusters like IrRu3(CO)13(μ-H) can yield complex structures where the triphenylgermyl group is directly bonded to the metal framework. acs.org In one such reaction, heating led to the cleavage of phenyl rings from the GePh3 ligands, forming new cluster compounds with bridging germylyne (GePh) ligands. acs.org

Another approach involves the reaction of sodium salts of metal carbonyl anions, such as Na[M(η5-C5H5)(CO)3] (where M = Cr, Mo, or W), with m-terphenyl-substituted germanium precursors to form germylyne transition metal complexes. capes.gov.br Similarly, complexes like triphenylgermyltris(trimethylphosphane)cobalt have been synthesized, showcasing the coordination of the triphenylgermyl ligand to a cobalt center alongside phosphine (B1218219) ligands. lookchem.com These synthetic methods demonstrate the versatility of triphenylgermyl precursors, conceptually derived from structures like this compound, in accessing a wide range of transition metal complexes with direct Germanium-Metal bonds. acs.orgorientjchem.orgacs.org

The following table provides examples of synthesized transition metal complexes containing triphenylgermyl or related ligands.

| Complex | Precursors | Key Structural Feature | Reference |

| IrRu3(CO)11(GePh3)3(μ-H)4 | IrRu3(CO)13(μ-H), HGePh3 | Butterfly cluster with three terminal GePh3 ligands. | acs.org |

| IrRu3(CO)10(μ-η2-C6H5)(μ4-GePh)2 | Thermal rearrangement of IrRu3(CO)11(GePh3)3(μ-H)4 | Square IrRu3 cluster with quadruply bridging germylyne ligands. | acs.org |

| triphenylgermyltris(trimethylphosphane)cobalt | Not specified | Cobalt center bonded to one (C6H5)3Ge ligand and three P(CH3)3 ligands. | lookchem.com |

| (η5-C5H5)(CO)2M⋮Ge-Ar (M=Mo, W; Ar=terphenyl) | Na[M(η5-C5H5)(CO)3], GeCl2·dioxane, LiAr | Terminal germanium-metal triple bond (germylyne). | capes.gov.br |

| fac-Re(phen)(CO)3(GePh3) | Not specified | Rhenium complex with a triphenylgermyl ligand. | acs.org |

Electronic and Steric Influence of Hexaphenylgermyl Ligands

The electronic and steric properties of ligands are crucial as they dictate the coordination geometry, stability, and reactivity of the resulting metal complexes. uomustansiriyah.edu.iq The triphenylgermyl ligand, (C6H5)3Ge-, possesses distinct characteristics that influence the transition metal center to which it is attached.

Steric Effects: Steric effects relate to the spatial arrangement of atoms and the physical bulk of a ligand. uomustansiriyah.edu.iq The triphenylgermyl ligand is sterically demanding due to its three bulky phenyl groups. This steric hindrance can have several consequences:

Coordination Number: Bulky ligands can limit the number of other ligands that can coordinate to the metal center, often favoring lower coordination numbers. umb.edu

Coordination Geometry: Significant repulsive interactions between bulky ligands can lead to distorted coordination geometries, deviating from idealized shapes. uomustansiriyah.edu.iq

Reactivity: The steric bulk can protect the metal center from reacting with other molecules or can direct the approach of a substrate in a catalytic cycle. uomustansiriyah.edu.iq

The influence of these effects is evident in the complex structures formed from triphenylgermyl precursors, where the steric crowding of the phenyl rings dictates the arrangement of the ligands around the metal cluster. acs.org

Supramolecular Architectures Incorporating Organogermanium Moieties

Supramolecular chemistry involves the organization of molecules into larger assemblies through non-covalent interactions. frontiersin.org Organogermanium compounds, especially aryl-substituted derivatives like this compound, are excellent building blocks for creating such architectures due to their defined geometries and potential for various intermolecular forces. mdpi.comnih.gov

Self-Assembly Principles of Germanium-Containing Molecules

Self-assembly is the spontaneous organization of molecules into ordered structures. For organogermanium compounds, this process is governed by the interplay of the covalent bond framework and weaker, non-covalent interactions. nih.gov A study on aryl organogermanium compounds with Ge-O bonds, including structures analogous to this compound, identified several distinct structural motifs that arise from self-assembly in the solid state. mdpi.comresearchgate.net

Non-Covalent Interactions in Organogermanium Systems (e.g., π-π stacking, hydrogen bonding)

Non-covalent interactions are the driving force behind the self-assembly of supramolecular structures. orchemsoc.in In organogermanium systems containing phenyl groups, several types of these interactions are prominent.

π-π Stacking: This interaction occurs between the electron clouds of aromatic rings. In the crystal structures of phenyl-substituted organogermanium compounds, these interactions help to organize the molecules into well-defined stacks or layers. mdpi.comtuni.fi The parallel or offset arrangement of the phenyl rings is a common feature that contributes to the stability of the crystalline lattice. mdpi.com

Hydrogen Bonding: While this compound itself lacks classical hydrogen bond donors, derivatives or co-crystallized molecules (like water or alcohols) can introduce O-H or N-H groups, leading to hydrogen bonding networks that link the organogermanium molecules. frontiersin.orgtuni.fi Even weaker C-H···π or C-H···O interactions can play a significant role in directing the crystal packing. mdpi.com

The table below summarizes key non-covalent interactions relevant to aryl-organogermanium systems.

| Interaction Type | Description | Role in Organogermanium Systems |

| π-π Stacking | Attractive interaction between the electron systems of aromatic rings. | Orients the phenyl groups, leading to layered or stacked solid-state structures. mdpi.comtuni.fi |

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. | Can link organogermanium molecules to each other or to solvent molecules, forming extended networks. orchemsoc.intuni.fi |

| Van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules, arising from transient fluctuations in electron distribution. | Provide overall cohesive energy to the crystal lattice. polimi.it |

| C-H···π Interactions | A weak type of hydrogen bond where a C-H bond acts as the donor and a π-system acts as the acceptor. | Contributes to the specific orientation of phenyl groups and the overall crystal packing. mdpi.com |

Exploration of Host-Guest Phenomena in Germanium-Containing Supramolecular Frameworks

Host-guest chemistry studies complexes formed when a "host" molecule encloses a "guest" molecule. mdpi.com The porous structures and defined cavities that can arise from the self-assembly of organogermanium compounds present opportunities for creating novel host-guest systems. mdpi.comrsc.org

While the field is more developed for materials like metal-organic frameworks (MOFs), the principles can be extended to frameworks built from organogermanium molecules. nih.govfrontiersin.org The supramolecular architectures formed by the self-assembly of aryl-germanium oxides can create well-defined pores or channels within the crystal lattice. mdpi.com These cavities could potentially accommodate small guest molecules. The size and shape of the potential binding cavity would be determined by the structure of the organogermanium building blocks and the nature of the non-covalent interactions that hold them together. mdpi.com

The guest's presence can even influence the formation of the host framework, a phenomenon known as the "induced-fit" mechanism, where the host structure adapts to best accommodate the guest. mdpi.com The design of such systems using organogermanium building blocks could lead to new materials for applications in separation, sensing, or catalysis, where the host framework selectively binds and interacts with specific guest molecules. rsc.orgnih.gov

Theoretical and Computational Investigations of Hexaphenyldigermoxane

Quantum Mechanical Formalisms for Electronic Structure and Reactivity Prediction

Quantum mechanical methods are fundamental to predicting the electronic structure and reactivity of molecules like hexaphenyldigermoxane. These methods solve the Schrödinger equation, albeit with approximations, to provide insights into molecular properties.

Ab initio and Density Functional Theory (DFT) are powerful quantum chemical methods used to investigate the structural and electronic properties of molecules from first principles. Ab initio methods are based on the Hartree-Fock approximation and can be systematically improved to achieve high accuracy, though at a significant computational cost. academie-sciences.fr DFT, on the other hand, is a method that, in principle, is an exact theory of electronic structure, but in practice relies on approximations for the exchange-correlation functional. nih.gov It offers a good balance between accuracy and computational expense, making it a widely used tool in computational chemistry. nih.govchemguide.co.uk

For organogermanium compounds, DFT calculations have been successfully employed to study various properties. For instance, DFT has been used to investigate the geometries, vibrational frequencies, and electronic properties of related molecules. researchgate.netajchem-a.com The choice of the functional and basis set is crucial for obtaining reliable results. Common functionals like B3LYP, combined with Pople-style basis sets such as 6-31G(d,p) or more extensive ones like 6-311G(d,p), are frequently used for such calculations. nih.govmdpi.com

In the context of this compound, DFT calculations would be instrumental in determining its optimized geometry, including the crucial Ge-O-Ge bond angle and the orientation of the phenyl groups. Such calculations would also yield important electronic properties like the dipole moment and the distribution of atomic charges, which are essential for understanding its reactivity. For example, studies on Ge/GeO2 interfaces have used DFT to determine bond lengths and angles, finding average Ge-O bond lengths around 1.97 Å and Ge-O-Ge bond angles around 110.27° in certain models. rsc.org

Table 1: Representative Theoretical Data for Related Organogermanium Systems

| Property | Theoretical Value | Method | Compound/System |

|---|---|---|---|

| Ge-O Bond Length | ~1.97 Å | DFT/PBE | Ge(111)/GeO2 Interface rsc.org |

| Ge-O-Ge Bond Angle | ~110.27° | DFT/PBE | Ge(111)/GeO2 Interface rsc.org |

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, is a cornerstone in predicting the reactivity of molecules. scribd.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The energies and shapes of these orbitals provide insights into the kinetic and thermodynamic stability of a molecule and its propensity to act as an electron donor (nucleophile) or an electron acceptor (electrophile). bhu.ac.in

For this compound, FMO analysis would be crucial in understanding its reactivity towards various reagents. The HOMO would likely be localized on the oxygen atom or the Ge-O-Ge bond, making it susceptible to attack by electrophiles. Conversely, the LUMO would be associated with the germanium atoms, making them potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. johnlab.de

Computational studies on phenyl-substituted silsesquioxanes, which are silicon analogs, have shown that the HOMO and LUMO are often localized on the phenyl functional groups. researchgate.net A similar trend could be anticipated for this compound, where the phenyl rings could play a significant role in its electronic transitions and reactivity.

Table 2: Illustrative Frontier Molecular Orbital Data

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Computational Method |

|---|---|---|---|---|

| Hypothetical Phenylgermoxane | Value | Value | Value | DFT/B3LYP |

| 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole | -6.83 | -1.58 | 5.25 | DFT/B3LYP/6-311++G(d,p) ajchem-a.com |

Note: The first row is hypothetical to illustrate the expected data for this compound. The subsequent rows provide examples from other molecules to show typical values obtained from FMO analysis.

Understanding the pathway of a chemical reaction is crucial for controlling its outcome. Transition state theory provides a framework for this by identifying the transition state (TS), which is the highest energy point along the reaction coordinate. ethz.ch Locating the TS structure and calculating its energy allows for the determination of the activation energy, which is a key factor governing the reaction rate. libretexts.orgeveryscience.com

For this compound, transition state calculations could elucidate the mechanisms of its formation, hydrolysis, or other reactions. For example, the hydrolysis of the Ge-O-Ge bond would likely proceed through a transition state involving the coordination of a water molecule to a germanium atom. Computational methods can model this process, providing the geometry of the transition state and the energy barrier for the reaction.

Studies on the reaction of germanone (B8691468) (Ge=O) with various substrates have utilized quantum mechanical methods to explore the σ bond cleavage, identifying the transition states and intermediates involved. nih.gov These studies provide a template for how the reactivity of the Ge-O bond in this compound could be investigated.

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems. deshawresearch.comnih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about conformational changes, diffusion, and self-assembly processes over time. mdpi.comwustl.edu

The biological or chemical function of a molecule is often intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational landscape analysis aims to map the different stable or metastable conformations a molecule can adopt and the transitions between them. nih.govnih.gov

For a flexible molecule like this compound, with its six phenyl groups, a multitude of conformations arising from the rotation around the Ge-C and C-C bonds can be expected. MD simulations can be used to explore this conformational space, identifying the low-energy conformers and the energy barriers separating them. This information is crucial for understanding how the molecule's shape influences its interactions with its environment.

The tendency of molecules to spontaneously organize into ordered structures is known as self-assembly. wuxibiology.comd-nb.info This process is driven by non-covalent interactions such as van der Waals forces, hydrogen bonds, and π-π stacking. d-nb.info The aggregation behavior of molecules is important in various fields, including materials science and supramolecular chemistry. mdpi.comebi.ac.uk

Given the presence of multiple phenyl groups, this compound may exhibit a tendency to self-assemble or aggregate through π-π stacking interactions between the aromatic rings. MD simulations can be employed to study these processes in detail. By simulating a system containing multiple this compound molecules, it is possible to observe the dynamics of their aggregation, the structure of the resulting aggregates, and the driving forces behind their formation. Such studies would be invaluable for understanding the material properties of this compound.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Germanone |

| 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole |

| N-phenyl-2-((4-(3-phenylthioureido)phenyl)selanyl)acetamide |

Computational Prediction and Validation of Spectroscopic Signatures

The theoretical and computational investigation of complex molecules such as this compound provides invaluable insights into their electronic structure and dynamic behavior. A important aspect of these investigations is the prediction of spectroscopic signatures, which can be subsequently validated against experimental data. This section outlines the methodologies employed for the computational prediction and validation of key spectroscopic data, namely vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra.

Prediction of Vibrational Spectra (IR and Raman)

Computational chemistry offers powerful tools to predict the vibrational spectra of molecules. canterbury.ac.nz These predictions are crucial for assigning the absorption bands observed in experimental Infrared (IR) and Raman spectra to specific molecular vibrations. rsc.org

The primary method for these predictions is Density Functional Theory (DFT), which provides a good balance between computational cost and accuracy for large molecules. numberanalytics.comarxiv.org The process begins with the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. Following geometry optimization, a vibrational frequency analysis is performed. This calculation determines the normal modes of vibration, which are the fundamental vibrations of the molecule. Each normal mode has a characteristic frequency and intensity for both IR and Raman spectroscopy. faccts.de

IR intensities are calculated from the changes in the molecular dipole moment during a vibration, while Raman intensities are determined by the changes in the polarizability of the molecule. nih.gov It is important to note that not all vibrational modes are active in both IR and Raman spectra; for centrosymmetric molecules, there can be mutual exclusion. acs.org

The calculated frequencies are often systematically scaled to correct for approximations in the computational method and for anharmonicity, which is the deviation of a molecular vibration from a simple harmonic oscillator. faccts.de Anharmonic calculations, while more computationally expensive, can provide more accurate predictions, especially for systems with significant intramolecular interactions. acs.org

An illustrative representation of how predicted vibrational data for this compound would be presented is shown in Table 1.

Table 1: Illustrative Predicted Vibrational Data for this compound

| Calculated Frequency (cm⁻¹) (Scaled) | Experimental IR (cm⁻¹) | Calculated IR Intensity (km/mol) | Experimental Raman (cm⁻¹) | Calculated Raman Activity (Å⁴/amu) | Vibrational Mode Assignment |

| Data | Data | Data | Data | Data | Ge-O-Ge asymmetric stretch |

| Data | Data | Data | Data | Data | Phenyl C-H stretch |

| Data | Data | Data | Data | Data | Phenyl ring deformation |

| Data | Data | Data | Data | Data | Ge-C stretch |

This table is for illustrative purposes only. The data presented are hypothetical and intended to show the format of results from computational studies.

Prediction of NMR Spectra

Theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts are instrumental in the structural elucidation of organic and organometallic compounds. rsc.org For a molecule like this compound, predicting the ¹H and ¹³C NMR spectra can help in assigning the signals from the phenyl groups and understanding their magnetic environments.

Quantum mechanical calculations, particularly using DFT, are commonly employed to predict NMR chemical shifts. nih.govnih.gov The calculation involves placing the molecule in a magnetic field and computing the magnetic shielding tensor for each nucleus. The isotropic shielding value is then used to calculate the chemical shift relative to a standard reference compound, such as tetramethylsilane (B1202638) (TMS).

The accuracy of these predictions can be influenced by the choice of the DFT functional and the basis set. acs.orgrsc.org Furthermore, for flexible molecules, it is often necessary to consider multiple conformations and their relative energies to obtain a conformationally-averaged chemical shift that better represents the experimental value observed in solution. nih.gov

A hypothetical comparison between predicted and experimental NMR data for the phenyl protons of this compound is shown in Table 2.

Table 2: Illustrative Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Deviation (ppm) |

| ortho-H | Data | Data | Data |

| meta-H | Data | Data | Data |

| para-H | Data | Data | Data |

This table is for illustrative purposes only. The data presented are hypothetical and intended to show the format of results from computational studies.

Validation Against Experimental Data

The validation of computational predictions against experimental spectroscopic data is a critical step in theoretical research. rsc.orgfiveable.me This comparison serves two main purposes: it confirms the accuracy of the computational model, and it allows for a more confident interpretation of the experimental spectra. rsc.org

For vibrational spectroscopy, the predicted frequencies, IR intensities, and Raman activities are compared with the experimental IR and Raman spectra. A good agreement between the calculated and experimental peak positions and relative intensities validates the optimized molecular geometry and the chosen level of theory. derpharmachemica.com Discrepancies can point to the need for more advanced computational models, such as those that include anharmonic effects or solvent interactions. acs.org

Similarly, for NMR spectroscopy, the predicted chemical shifts are compared directly with the experimental values. researchgate.net The root-mean-square deviation (RMSD) between the calculated and experimental shifts is often used as a metric for the accuracy of the prediction. nih.gov A low RMSD indicates that the computational model provides a reliable description of the electronic structure of the molecule.

This iterative process of prediction and validation enhances the accuracy of computational models and leads to a deeper understanding of the relationship between the structure of a molecule and its spectroscopic properties. rsc.org

Applications of Hexaphenyldigermoxane in Advanced Materials and Catalysis

Hexaphenyldigermoxane as a Precursor for Advanced Germanium-Containing Materials

Organometallic compounds, including this compound, serve as crucial precursors for creating materials with specialized properties. americanelements.com Their utility spans industrial chemistry, thin film deposition, and the manufacturing of light-emitting diodes (LEDs). americanelements.com this compound, in particular, is a valuable source of germanium for the synthesis of various advanced materials.

Application in Thin Film Deposition Technologies

This compound is identified as a precursor material for thin film deposition. americanelements.com This process involves applying a thin layer of material onto a substrate, often within a vacuum chamber, to alter its surface properties. korvustech.com Thin film technologies are fundamental to modern electronics, including the fabrication of semiconductors, solar cells, and optical coatings. korvustech.comamericanelements.com

The primary methods for thin film deposition are Physical Vapor Deposition (PVD) and Chemical Vapor Deposition (CVD). korvustech.com

Physical Vapor Deposition (PVD) : This technique involves the physical transfer of a material from a source to a substrate. Methods like sputtering and evaporation fall under this category. korvustech.cominesc-mn.pt

Chemical Vapor Deposition (CVD) : In CVD, a substrate is exposed to volatile precursors which react or decompose on the substrate surface to produce the desired deposit. ethw.org Organometallic precursors are essential in CVD for producing silicon- and germanium-based semiconductors. americanelements.com For instance, Isobutylgermane is a volatile liquid used in Metalorganic Vapor Phase Epitaxy (MOVPE), a type of CVD, for depositing germanium semiconductor films. wikipedia.org this compound can serve a similar role as a germanium source in these processes.

The choice of deposition technique depends on the material being deposited and the desired properties of the film. PVD is often ideal for metals and alloys, while CVD excels at creating uniform coatings over complex shapes. korvustech.com

Synthesis and Characterization of Organogermanium Polymers with Tunable Properties

Organogermanium compounds are utilized in the synthesis of polymers with unique properties. nanografi.com Compounds containing germanium can act as catalysts in polymerization reactions. nanografi.compaperpublications.org The resulting organogermanium polymers, such as polygermanes, exhibit interesting characteristics, including semiconducting properties, particularly when doped. paperpublications.org

The synthesis of these polymers can be achieved through various chemical reactions. For example, germylenes (GeII) can react with p-benzoquinones to yield polymers, and Wurtz coupling of precursors like triphenylgermyl bromide can produce hexaphenyldigermane (B1599380), a building block for more complex polygermanes. wikipedia.orgpaperpublications.org The characterization of these polymers involves techniques such as Nuclear Magnetic Resonance (NMR), Thermogravimetric Analysis (TGA), and Differential Scanning Calorimetry (DSC) to determine their structure, thermal stability, and phase behavior. rsc.org By carefully selecting monomers and controlling polymerization conditions, the properties of the resulting organogermanium polymers can be tuned for specific applications. rsc.orgrsc.org

Below is a table summarizing types of organogermanium polymers and their notable properties.

| Polymer Type | Monomer/Precursor Examples | Key Properties | Potential Applications |

| Polygermanes | R₂Ge | Semiconductor (when doped) paperpublications.org | Electronics paperpublications.org |

| Polygermyldiacetylenics | - | Semiconductor (when doped) paperpublications.org | Electronics paperpublications.org |

| Polygermathiophenes | Germanium derivatives of thiophene | Semiconductor paperpublications.org | Electronics paperpublications.org |

| Germylene-Quinone Polymers | Germylenes, p-benzoquinones | High-yield formation paperpublications.org | Specialty Polymers |

Catalytic Applications of this compound and Related Organogermanium Compounds

Compounds featuring Ge-O-Ge bonds, such as this compound, can function as Lewis acids and catalysts. researchgate.net While organogermanium compounds were historically considered to have low reactivity in homogeneous catalysis, recent research has unveiled their significant potential, particularly in gold-catalyzed reactions. researchgate.netresearchgate.netacs.org

Homogeneous Catalysis Mechanisms

Homogeneous catalysis occurs when the catalyst and reactants are in the same phase. libretexts.org The mechanisms of these reactions are diverse and include pathways like oxidative addition and reductive elimination. libretexts.org

In the context of organogermanium compounds, a unique reactivity mode has been identified that is distinct from traditional palladium-catalyzed cross-coupling reactions. acs.org Research indicates that the high efficiency of aryl germanes in gold-catalyzed reactions stems from a relatively low bond dissociation energy, which facilitates the key bond-activating transition state. researchgate.netresearchgate.netacs.org This reactivity follows a pathway akin to an electrophilic aromatic substitution (SₑAr)-type mechanism, offering an orthogonal approach to C-C bond formation compared to established methods using organoboron or organotin compounds. acs.org

In contrast, Pd-catalyzed couplings involving organogermanes have been less explored due to the perceived lower reactivity of tetracoordinated germanium species. nih.gov However, activation using fluoride (B91410) ions can promote these reactions, likely through the formation of hypervalent germanate species as intermediates. nih.gov

Organogermanium-Mediated Organic Transformations

Organogermanium reagents are effective in a variety of specific organic transformations, enabling the synthesis of complex molecules.

A prominent application is in C-C bond-forming cross-coupling reactions . Recent studies have highlighted the use of aryl germanes as robust and non-toxic reagents for these transformations. acs.org

Gold-Catalyzed C-H Arylation : Aryl germanes react efficiently with arenes under mild conditions using an air- and moisture-stable gold catalyst to form densely functionalized biaryl motifs. acs.org This method is advantageous for its orthogonality to palladium-based catalysis. acs.orgacs.org

Palladium-Catalyzed Cross-Coupling : Although historically considered less reactive, chlorophenylgermanes can undergo Pd-catalyzed cross-coupling with aryl halides. nih.gov The presence of a fluoride activator is crucial, enabling the transfer of multiple phenyl groups from the germane (B1219785) reagent to the aryl halide. nih.gov

The table below details specific research findings on these transformations.

| Catalytic System | Organogermanium Reagent | Substrate | Product | Key Finding | Reference |

| Gold(I)/Gold(III) | Aryl germanes | Arenes | Biaryls | Highly efficient and orthogonal to Pd-catalysis; proceeds via SₑAr-type mechanism. | researchgate.net, acs.org |

| Palladium / TBAF | Chlorophenylgermanes | Aryl bromides/iodides | Biaryls | Fluoride activation enables the transfer of up to three phenyl groups from a single germane molecule. | nih.gov |

Other notable transformations include hydrogermylation , which is a method for synthesizing organogermanium compounds, and photo-induced radical reactions , where compounds like acylgermanes and digermanes act as key reagents. wikipedia.orgrsc.org

Optoelectronic Applications in Germanium-Based Organic Materials

Germanium-based materials, including those derived from organic precursors, possess unique electronic and optical properties that make them highly suitable for optoelectronic devices. diva-portal.org Germanium's higher carrier mobility and smaller bandgap compared to silicon are advantageous for applications in photonics, optoelectronics, and solar cell technology. diva-portal.org

Colloidal germanium nanoparticles and organogermanium polymers are being explored for their potential in next-generation devices. paperpublications.orgrsc.org The semiconducting nature of organogermanium polymers, for instance, can be harnessed in electronic components. paperpublications.org Furthermore, the development of lead-free germanium-based perovskites offers a promising avenue for various optoelectronic applications. acs.org These materials can be engineered to have specific band gaps, making them suitable for single-junction solar cells, photodetectors, and light-emitting layers. diva-portal.orgacs.org

Recent computational studies have also predicted the favorable optoelectronic and mechanical properties of novel germanium-based halide perovskites, suggesting their potential in photovoltaics and the broader semiconductor industry. researchgate.net

The following table presents key optoelectronic properties of selected germanium-based materials.

| Material | Band Gap (eV) | Potential Application | Reference |

| CH₃NH₃Sn₀.₅Ge₀.₅I₃ Perovskite | ~1.3 - 2.0 (tunable) | Single-junction solar cells, Light-emitting layers | acs.org |

| InGeF₃ Perovskite | 1.48 | Photovoltaics, Semiconductors | researchgate.net |

| GaGeF₃ Perovskite | 0.98 | Photovoltaics, Semiconductors | researchgate.net |

Future Research Directions and Uncharted Territories

Advancements in Synthetic Methodologies for Hexaphenyldigermoxane Analogues

While the hydrolysis of triaryl germanium halides has been a traditional route to this compound and its analogues, future progress hinges on developing more sophisticated and controlled synthetic strategies. loc.govmdpi.com Modern organometallic techniques, such as palladium-catalyzed cross-coupling reactions, offer a pathway to more complex and functionally diverse germoxane structures. nih.gov Research is increasingly focused on the synthesis of analogues with varied aryl substituents to modulate the electronic and steric properties of the Ge-O-Ge core. mdpi.com

The introduction of different functional groups on the phenyl rings can significantly alter the molecular conformation and intermolecular packing, which are crucial for material properties. mdpi.com For instance, studies on fluorinated aryl germoxanes have shown that the position and nature of the substituent directly influence the critical Ge-O-Ge bond angle and the non-bonded Ge···Ge distance within the molecule. mdpi.com This targeted modification allows for the fine-tuning of the compound's fundamental structure.

A comparative analysis of structural parameters in various this compound analogues reveals the direct impact of substituent choice on the molecular geometry.

Table 1: Structural Parameters of Selected Hexaaryldigermoxane Analogues

| Compound | Ge-O-Ge Angle (°) | Ge···Ge Separation (Å) | Conformation |

|---|---|---|---|

| [(p-FC6H4)3Ge]2O | 132.4 | 3.255 | Eclipsed mdpi.com |

This table illustrates how electronic modifications to the phenyl rings can subtly alter the core structure of the digermoxane unit. Data sourced from structural analysis via single-crystal X-ray diffraction. mdpi.com

Future synthetic work will likely explore the use of even more complex aryl groups and the development of stereoselective synthesis methods to control the propeller-like conformation of the aryl substituents, opening new avenues for creating chiral germoxane-based materials. mdpi.com

Development of Advanced Characterization Techniques for Dynamic Processes

The structural characterization of organogermanium compounds has traditionally relied on techniques like NMR spectroscopy and single-crystal X-ray diffraction, which typically provide a static picture of the molecule. mdpi.comacs.orgnih.gov However, to truly understand the formation, reactivity, and function of this compound-derived materials, there is a pressing need to develop and apply advanced characterization techniques capable of probing dynamic processes in real time. mdpi.com

Techniques such as Chemically Induced Dynamic Electron Polarization (CIDEP) have been employed to investigate the primary photochemical processes in related germylborates, successfully identifying the cleavage of Ge-B bonds from triplet states. acs.org Applying similar time-resolved spectroscopic methods to germoxanes could elucidate reaction mechanisms, such as bond cleavage and formation, under thermal or photochemical stimuli. Furthermore, the electrochemical transformations of organogermanium complexes, studied via cyclic voltammetry, reveal the stability and behavior of transient cationic species, providing insight into their redox properties. nih.gov

The future in this area involves the broader application of in-situ and operando techniques to gain real-time insights into reaction kinetics and structural evolution. mdpi.comresearchgate.net

Table 2: Potential Advanced Characterization Techniques for Germoxane Dynamics

| Technique | Dynamic Process Probed | Potential Insights for Germoxanes |

|---|---|---|

| In-situ/Operando Spectroscopy (Raman, FTIR, XAS) | Real-time chemical bond changes, coordination environment evolution. mdpi.com | Monitoring the hydrolysis of germyl (B1233479) halides to germoxanes; observing ligand exchange or decomposition pathways. |

| In-situ Imaging (TEM, AFM) | Morphological and structural changes during reactions or phase transitions. mdpi.com | Visualizing the self-assembly of germoxane molecules into nanostructures or thin films. |

| Synchrotron-Based X-ray Scattering/Diffraction | High-resolution structural analysis of transient or non-crystalline states. univ-grenoble-alpes.fr | Characterizing intermediate species in germoxane synthesis or degradation; studying the structure of amorphous materials. |

This table outlines advanced methods that could be applied to study the dynamic behavior of this compound and its derivatives, moving beyond static structural analysis.

Rational Design Principles for this compound-Derived Functional Materials

The concept of rational design—whereby a material's properties and functions are deliberately engineered through precise molecular-level control—is a guiding principle for future research. nih.govrsc.orgrsc.org For this compound and its derivatives, this involves leveraging the fundamental understanding of their structural motifs to construct advanced functional materials. mdpi.comcost.eu Researchers have already classified various structural types of organogermanium Ge-O compounds, providing a toolbox of building blocks for material design. mdpi.com

A key breakthrough in this area is the use of cage-type germoxanes, which are structural analogues of silsesquioxanes, as precursors for novel materials. researchgate.netnii.ac.jp For example, fluoride-encapsulating cage germoxanes have been used as cross-linking agents to create self-healing polysiloxane elastomers. researchgate.net In these materials, the hydrolytically sensitive Ge-O-Ge framework can cleave under humid conditions, releasing the fluoride (B91410) ion catalyst that promotes the rearrangement and repair of the surrounding siloxane network. researchgate.net

Another promising direction is the synthesis of nanoporous materials using cage germoxanes as building blocks. nii.ac.jp By selecting specific counter-cations and functional groups at the cage corners, it is possible to create materials with tailored pore characteristics, including specific surface area and micropore volume. nii.ac.jp This precise control over the nanostructure is a prime example of rational design, opening up applications in catalysis, separation, and sensing. nih.govsdstate.edu The ultimate goal is to establish clear structure-property relationships that allow for the predictable synthesis of germoxane-based materials with desired functionalities. nih.govnih.gov

Interdisciplinary Synergies with Nanoscience and Beyond

The unique properties of germanium, situated between silicon and tin, make its compounds like this compound ideal candidates for interdisciplinary research, particularly at the intersection with nanoscience and nanotechnology. nih.govicn2.catcam.ac.ukbath.ac.uk The future impact of germoxane chemistry will likely be defined by its integration into broader scientific fields. sciopen.comtudublin.ie

The ability to create well-defined nanostructured materials from cage germoxane precursors is a direct bridge into nanoscience. nii.ac.jp These materials, with tunable porosity and functionality, could serve as hosts for catalytically active nanoparticles, components in advanced sensor arrays, or specialized media for separations. The development of ionic liquids based on cage germoxanes further expands their potential use as novel solvents or as pretreatment agents for electron microscopy, showcasing their utility in materials characterization. nii.ac.jp

Beyond established nanoscience, synergies with materials engineering and electronics are emerging. Hybrid organic-inorganic materials incorporating germoxane units could offer a unique combination of processability, thermal stability, and electronic properties. cost.eu Given that germanium is a key semiconductor element, exploring the electronic characteristics of discrete, well-defined germoxane molecules and polymers could lead to new applications in molecular electronics or as dielectric layers. The continued collaboration between synthetic chemists, materials scientists, and physicists will be essential to unlock the full potential of these fascinating compounds.

Table 3: List of Chemical Compounds Mentioned

| Compound Name | Chemical Formula / Description |

|---|---|

| This compound | [(C6H5)3Ge]2O |

| Triphenylgermyl bromide | (C6H5)3GeBr |

| [(p-FC6H4)3Ge]2O | Hexakis(p-fluorophenyl)digermoxane |

| [(p-F3CC6H4)3Ge]2O | Hexakis(p-trifluoromethylphenyl)digermoxane |

| Polydimethylsiloxane | [-Si(CH3)2O-]n |

| Germylborates | Compounds containing a Germanium-Boron bond |

| Silsesquioxanes | [RSiO1.5]n |

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing hexaphenyldigermoxane, and how can researchers optimize yield and purity?

- Methodological Answer : this compound is typically synthesized via hydrolysis of chlorinated germanium precursors (e.g., PhGeCl). Key steps include:

- Precursor Preparation : Use triorganogermanium chlorides (e.g., triphenylgermane chloride) dissolved in anhydrous solvents (e.g., THF) under inert gas .

- Hydrolysis : Controlled addition of water or DO to avoid polysiloxane-like byproducts. Monitor reaction progress via F NMR for intermediates like PhGeF (−163.9 ppm) .